![molecular formula C14H17NO4 B076327 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 10413-45-3](/img/structure/B76327.png)
1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid, also known as EPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid works by binding to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function.
Effets Biochimiques Et Physiologiques
In addition to its effects on cognitive function, 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid has also been found to have other biochemical and physiological effects. Studies have shown that 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid can reduce inflammation, protect against oxidative stress, and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid in lab experiments is its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can be useful in studying the role of these enzymes in various physiological processes. However, one limitation of using 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid is that it may not be selective in its inhibition of these enzymes, meaning that it may also inhibit the activity of other enzymes that play important roles in the body.
Orientations Futures
There are several potential future directions for research on 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid. One area of interest is its potential use in the treatment of Alzheimer's disease, as increased levels of acetylcholine have been shown to improve cognitive function in patients with this condition. Another area of interest is its potential use in the treatment of inflammation-related diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to fully understand the potential applications of 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid in these and other areas.
Méthodes De Synthèse
The synthesis of 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid involves a multi-step process that begins with the reaction of 4-ethoxybenzaldehyde with pyrrolidine to form the corresponding imine. This imine is then reduced using sodium borohydride to produce the corresponding amine. The amine is then reacted with 2-oxo-3-pyrrolidinecarboxylic acid to yield 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid.
Applications De Recherche Scientifique
1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid has been found to have potential applications in drug development due to its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. Inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Propriétés
Numéro CAS |
10413-45-3 |
|---|---|
Nom du produit |
1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |
Formule moléculaire |
C14H17NO4 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
1-[(4-ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-19-12-5-3-10(4-6-12)8-15-9-11(14(17)18)7-13(15)16/h3-6,11H,2,7-9H2,1H3,(H,17,18) |
Clé InChI |
FYNGTYQDXVLGLR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O |
SMILES canonique |
CCOC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



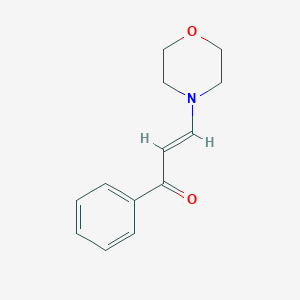
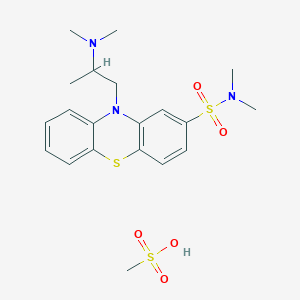
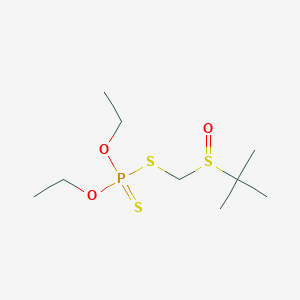
![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)
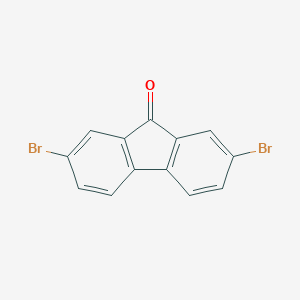
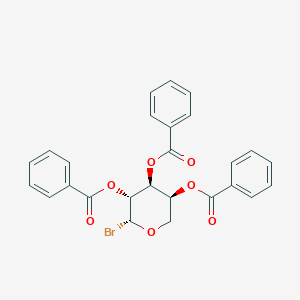
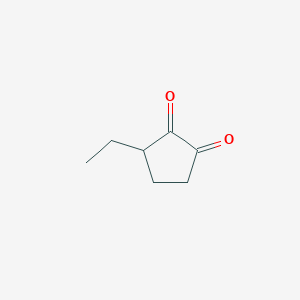
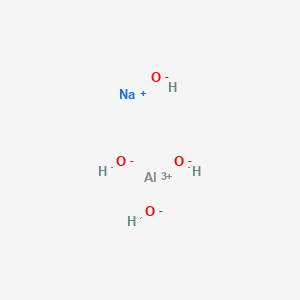
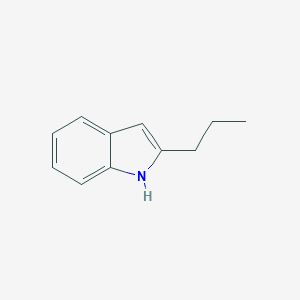
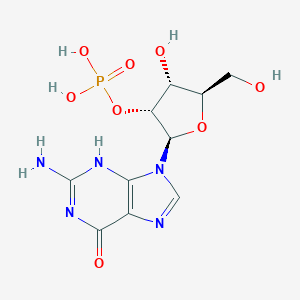
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B76262.png)
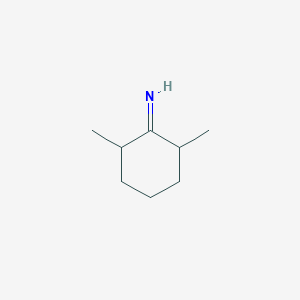
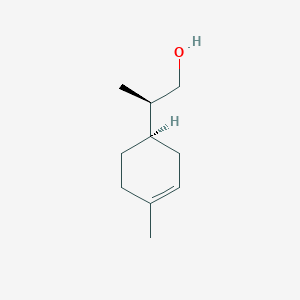
![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)